4-Isobutyryl-2,3-dimethylphenyl trifluoromethanesulfonate
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Overview
Description
4-Isobutyryl-2,3-dimethylphenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C13H15F3O4S and a molecular weight of 324.31 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Isobutyryl-2,3-dimethylphenyl trifluoromethanesulfonate typically involves the reaction of 4-Isobutyryl-2,3-dimethylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
4-Isobutyryl-2,3-dimethylphenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Isobutyryl-2,3-dimethylphenyl trifluoromethanesulfonate is utilized in various scientific research applications, including:
Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.
Medicine: It may be involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Isobutyryl-2,3-dimethylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. In coupling reactions, the compound can participate in oxidative addition and transmetalation steps, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar compounds to 4-Isobutyryl-2,3-dimethylphenyl trifluoromethanesulfonate include:
4-Isobutyryl-2,3-dimethylphenyl methanesulfonate: Similar structure but with a methanesulfonate group instead of a trifluoromethanesulfonate group.
4-Isobutyryl-2,3-dimethylphenyl tosylate: Contains a tosylate group, which is another good leaving group in substitution reactions.
4-Isobutyryl-2,3-dimethylphenyl iodide: Features an iodide group, which is also a good leaving group but with different reactivity compared to trifluoromethanesulfonate.
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which provides distinct reactivity and stability compared to other leaving groups.
Properties
Molecular Formula |
C13H15F3O4S |
---|---|
Molecular Weight |
324.32 g/mol |
IUPAC Name |
[2,3-dimethyl-4-(2-methylpropanoyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C13H15F3O4S/c1-7(2)12(17)10-5-6-11(9(4)8(10)3)20-21(18,19)13(14,15)16/h5-7H,1-4H3 |
InChI Key |
SJSAUKMDUGOISA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)OS(=O)(=O)C(F)(F)F)C(=O)C(C)C |
Origin of Product |
United States |
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